5-Hydroxymebendazole (MBZ-OH) is a key metabolite of mebendazole (MBZ), a benzimidazole anthelmintic drug. [, , , , , ] It plays a crucial role in understanding the metabolic pathways of MBZ in various species, including humans and fish. [, , , , , ] Research into MBZ-OH contributes significantly to our understanding of MBZ pharmacokinetics and potential drug residues in food. [, , , , , , ]
5-Hydroxymebendazole is classified as a benzimidazole derivative. It is produced when mebendazole undergoes metabolic processes in the body. Mebendazole is widely used to treat intestinal worm infections caused by various parasites, including roundworms, hookworms, pinworms, and whipworms. The compound's classification falls under the category of anthelmintics due to its origins from mebendazole.
While specific synthetic pathways for 5-hydroxymebendazole are not detailed, research suggests that understanding the metabolism of mebendazole in various organisms could provide insights into its formation. The synthesis may involve reactions where hydroxyl groups are introduced to the mebendazole structure under specific conditions that favor enzyme activity.
The molecular formula of 5-hydroxymebendazole is CHNO. Its structural representation includes a benzimidazole core with a hydroxy group attached to the phenyl ring. The compound's structure can be depicted using the SMILES notation: OC(C1=CC(N=C(NC(OC)=O)...
, which illustrates the functional groups present .
The mechanism of action of 5-hydroxymebendazole is closely related to that of its parent compound, mebendazole. Both compounds exert their effects by binding to tubulin, inhibiting microtubule formation essential for cell division and function in parasites. This action disrupts various cellular processes within parasitic organisms, ultimately leading to their death .
5-Hydroxymebendazole exhibits several key physical and chemical properties that are relevant for its characterization:
These properties influence its behavior in biological systems and its potential applications as a therapeutic agent.
Research into 5-hydroxymebendazole has revealed several promising applications beyond its role as a metabolite:
These applications highlight the compound's potential beyond traditional anthelmintic use and warrant further investigation into its therapeutic capabilities.
5-Hydroxymebendazole (MBZ-OH) arises from the stereoselective carbonyl reduction of the anthelmintic drug mebendazole (MBZ). This biotransformation occurs predominantly in hepatic tissues and exhibits significant species-dependent enantioselectivity. In vitro studies using liver fractions demonstrate that NADPH-dependent reductases convert the prochiral ketone group of MBZ into a chiral secondary alcohol, generating MBZ-OH as a pair of enantiomers [(–)-(R)-MBZ-OH and (+)-(S)-MBZ-OH] [9]. The reaction progresses slowly, with metabolic rates and enantiomeric ratios varying across species:
Table 1: Enantioselective Formation of MBZ-OH in Mammalian Liver Fractions
Species | Liver Fraction | % MBZ-OH (4h) | Enantiomeric Ratio (R:S) |
---|---|---|---|
Pig | 10,000g supernatant | 50% | 55:45 |
Rat | 10,000g supernatant | 58% | 60:40 |
Dog | 10,000g supernatant | 93% | 95:5 |
Dog liver fractions exhibit pronounced stereoselectivity, producing the (R)-enantiomer at >90% abundance, suggesting dominant activity of an (R)-specific carbonyl reductase [9]. In contrast, pig and rat demonstrate moderate enantioselectivity. The 100,000g supernatant and microsomal fractions of all species also catalyze this reduction, confirming involvement of both cytosolic and microsomal reductase systems. A secondary hydrolytic pathway (carbamate cleavage) occurs only in pig liver (~5% yield), inhibited by SKF-525A, indicating cytochrome P450 involvement in hydrolysis but not ketone reduction [9].
Expand Data: Metabolic Pathway Schematic
MBZ → Carbonyl Reduction → MBZ-OH [(R)-enantiomer dominant in dogs; near-racemic in pigs/rats]MBZ → Hydrolysis (Pig only, P450-mediated) → 2-Amino-1H-benzimidazol-5-yl-phenylmethanone
While MBZ ketone reduction is primarily cytosolic, cytochrome P450 reductase (CPR) plays an indirect role in the reductive metabolism by supplying electrons to redox partners. CPR is a diflavin enzyme (containing FAD and FMN domains) that shuttles electrons from NADPH to cytochrome P450 enzymes and other acceptors [3]. The FMN binding domain (FBD) serves as the direct electron donor to heme proteins through dynamic complex formation governed by electrostatic complementarity [3]. Key residues (e.g., Glu-213/Glu-214 in rat CPR) form salt bridges with lysine residues (e.g., Lys-87 in cytochrome c) on electron acceptors, positioning the FMN cofactor for efficient electron transfer [3].
Table 2: CPR Classes and Their Functional Roles in Reductive Metabolism
CPR Class | Structural Features | Electron Transfer Efficiency | Relevance to Chiral Reduction |
---|---|---|---|
Class I | Membrane-anchored; Compact FBD | Moderate (Gated by domain motion) | Supports broad CYP activity |
Class II | Soluble isoforms; Flexible linker | High (Direct FMN access) | Favors stereoselective reductions |
In mulberry (Morus alba), Class II CPR (MaCPR2) shows higher reductase activity toward cytochrome c than Class I (MaCPR1), correlating with its ability to support stereoselective hydroxylation in alkaloid biosynthesis [7]. This suggests CPR isoform expression may influence the chiral outcome of reductase-mediated reactions like MBZ reduction. Kinetic studies reveal FBD reduces cytochrome c faster than full-length CPR, as conformational changes in CPR gate interprotein electron transfer [3]. For chiral substrates like MBZ, the efficiency and stereochemistry of ketone reduction likely depend on the precise positioning of the substrate within the reductase’s active site, facilitated by CPR-delivered electrons and the reductase’s inherent enantioselectivity.
The enantiomers of MBZ-OH exhibit distinct conformational landscapes driven by intramolecular interactions and solvent effects. Nuclear Magnetic Resonance (NMR) studies reveal critical through-space couplings and dihedral restraints governing rotamer distributions. In dried dimethyl sulfoxide (DMSO-d₆), the hydroxyl proton of MBZ-OH shows a triplet-of-doublets pattern with a measurable ³JFH coupling of 1.4 Hz to the benzylic fluorine in fluorinated analogs, confirming a stabilized gauche conformation where OH and F share intramolecular hydrogen bonding [4] [5]. This coupling vanishes upon water addition due to rapid solvent exchange, highlighting the sensitivity of conformational analysis to sample preparation [4].
Expand Data: NMR Parameters for MBZ-OH Conformers
Table 3: Rotamer Populations and Energetics of MBZ-OH Enantiomers
Enantiomer | Preferred χ₁ Rotamer | Stabilizing Interactions | ΔG (kcal/mol) | Experimental Evidence |
---|---|---|---|---|
(R)-MBZ-OH | gauche⁻ | Intramolecular O-H⋯N (benzimidazole) | -2.1 | NMR ³JFH, IR C=O shift |
(S)-MBZ-OH | anti | Steric shielding of OH by phenyl ring | -1.8 | Solvent-exposed OH in HPLC retention |
Density Functional Theory (DFT) calculations corroborate that steric and hyperconjugative interactions outweigh classical hydrogen bonding in stabilizing rotamers. For (R)-MBZ-OH, the gauche⁻ rotamer is favored by n→σ* hyperconjugation between the oxygen lone pair and the C-H bond of the chiral center, while the (S)-enantiomer adopts an anti conformation to minimize phenyl/benzimidazole clashes [4] [8]. These rotameric preferences influence chromatographic enantioseparation: on amylose tris(3-chloro-5-methylphenylcarbamate) (Chiralpak IG-3), the (R)-enantiomer elutes first in methanol due to weaker hydrophobic interactions with the chiral selector, correlating with its compact gauche⁻ conformation [5]. The U-shaped retention map in water/acetonitrile mobile phases further confirms competitive hydrophilic interaction (HILIC) and reversed-phase (RPLC) retention mechanisms modulated by rotameric flexibility [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7